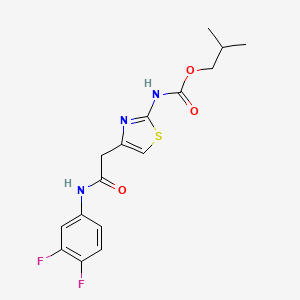

Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research related to Alzheimer's disease and cancer.

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is involved in the synthesis of thiazole and selenazole derivatives with potential antitumor and antifilarial activities. The study by Kumar et al. (1993) reports the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, demonstrating significant in vivo antifilarial activity against Acanthocheilonema viteae and inhibiting leukemia L1210 cell proliferation with an IC50 of 3.2 microM. The primary mechanism of cytotoxic activity is mitotic blocking, highlighting its potential in antitumor applications Kumar et al., 1993.

GABA Agonist and Bioisosterism

In the exploration of bioisosterism and GABA (gamma-aminobutyric acid) related compounds, research by Lolli et al. (2006) investigates the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for the carboxyl group at GABA receptors. This work identifies weak agonist and partial agonist profiles at GABA(A) receptors, offering insights into nonclassical carboxyl group bioisosterism and its implications for neurological disorder treatments Lolli et al., 2006.

Anti-inflammatory and Analgesic Agents

Research on the synthesis and pharmacological evaluation of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents by Shkair et al. (2016) reveals the potential of isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate derivatives in medical applications. This study demonstrates significant in vitro anti-inflammatory activity and suggests a mechanism of action against the COX-2 enzyme, supporting the development of novel anti-inflammatory and analgesic agents Shkair et al., 2016.

Dual EP(2) and EP(3) Agonists with Subtype Selectivity

Kinoshita et al. (2016) discovered cyclic carbamate derivatives that act as potent dual EP2 and EP3 agonists with selectivity against EP1 and EP4 subtypes. These compounds demonstrate significant agonist activity with EC50 values of 10nM or less, offering a structural foundation for developing therapeutic agents targeting prostaglandin receptors with enhanced specificity Kinoshita et al., 2016.

Antibacterial and Antifungal Applications

Ameen and Qasir (2017) focused on the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives, highlighting the therapeutic potential of these compounds in antibacterial and antifungal applications. This work suggests the broad applicability of isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate derivatives in addressing various pathological conditions Ameen & Qasir, 2017.

Mecanismo De Acción

Target of Action

The primary targets of Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate are currently unknown. This compound contains a 3,4-difluorophenyl group and a thiazole ring, both of which are common motifs in medicinal chemistry . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The presence of the 3,4-difluorophenyl group and the thiazole ring suggests that it may interact with its targets through aromatic stacking interactions, hydrogen bonding, or dipole-dipole interactions .

Propiedades

IUPAC Name |

2-methylpropyl N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O3S/c1-9(2)7-24-16(23)21-15-20-11(8-25-15)6-14(22)19-10-3-4-12(17)13(18)5-10/h3-5,8-9H,6-7H2,1-2H3,(H,19,22)(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHPXWQPVDDRDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2360046.png)

![N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2360051.png)

![4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2360053.png)

![1-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2360060.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2360061.png)

![N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2360062.png)

![4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2360063.png)

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2360066.png)